2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Description
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a furan ring, a pyrimidine ring, and a thieno ring
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S2/c1-14(30)28-9-8-18-19(12-28)35-22-21(18)23(32)29(11-17-3-2-10-33-17)24(27-22)34-13-20(31)26-16-6-4-15(25)5-7-16/h2-7,10H,8-9,11-13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDCELJQYUUVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide involves multiple steps. The starting materials typically include furan-2-carbaldehyde, acetyl chloride, and various other reagents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of signal transduction pathways and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl furan
- 3-acetyl-2,5-dimethylfuran
- 2-acetyl-5-methylfuran
Uniqueness
What sets 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique tricyclic structure with multiple functional groups, including:
- Acetyl group
- Furan moiety
- Sulfanyl group
- Chlorophenyl acetamide
This intricate arrangement contributes to its diverse chemical reactivity and potential biological applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃S |
| Molecular Weight | 405.88 g/mol |
| Structural Class | Triazatricyclo compound |
Biological Activity
Preliminary research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activity
Antimicrobial Activity
Studies have shown that compounds with similar tricyclic structures possess antimicrobial properties. The presence of the furan ring and sulfur atom may enhance these effects by interacting with microbial cell membranes or inhibiting essential enzymes.
Anticancer Effects
Research indicates that compounds with similar structural motifs can inhibit tumor growth through various mechanisms, such as:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis , which is the formation of new blood vessels that supply tumors.
- Modulating signaling pathways involved in cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The mechanism of action for this compound is still under investigation. However, it is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that modulate cellular responses to external stimuli.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques, which include:
- Preparation of the Tricyclic Core : Utilizing starting materials that contain nitrogen and sulfur heteroatoms.
- Functional Group Modifications : Introducing the furan and acetyl groups through selective reactions.
- Final Assembly : Combining all components under controlled conditions to achieve high yields and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Nitrogen and sulfur sources |
| 2 | Acetylation | Acetic anhydride |
| 3 | Furan Attachment | Furan derivatives |
| 4 | Sulfanyl Group Introduction | Sulfur sources |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a derivative of this compound was tested against various cancer cell lines. Results showed significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation in Pharmaceutical Biology demonstrated that compounds with similar structures exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
